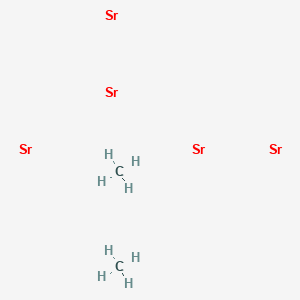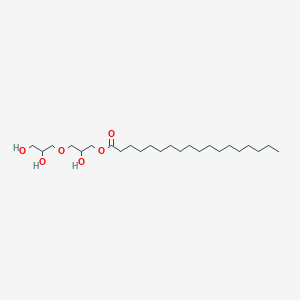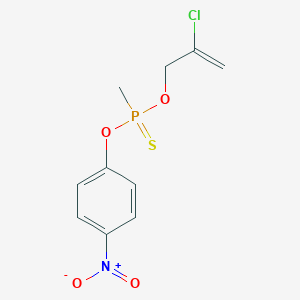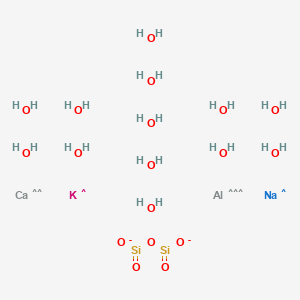
Pyridoxine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridoxine-4-thiol, also known as P4T, is a sulfur-containing derivative of vitamin B6. It is a relatively new compound that has gained much attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of Pyridoxine-4-thiol is not fully understood, but it is believed to be related to its ability to scavenge free radicals and reduce oxidative stress. It has also been shown to modulate various signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and immune response.
Biochemische Und Physiologische Effekte
Pyridoxine-4-thiol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In vivo studies have shown that Pyridoxine-4-thiol can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been shown to enhance plant growth and increase crop yield by improving nutrient uptake and photosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Pyridoxine-4-thiol in lab experiments is its relatively low toxicity and high solubility in water. It is also stable under a wide range of pH and temperature conditions. However, one limitation is its relatively high cost compared to other antioxidants and plant growth regulators.
Zukünftige Richtungen
There are many potential future directions for research on Pyridoxine-4-thiol. In medicine, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. In agriculture, more research is needed to optimize its use as a plant growth regulator and to investigate its potential for improving crop yield under different environmental conditions. In industry, Pyridoxine-4-thiol could be further explored as a catalyst for various chemical reactions. Overall, Pyridoxine-4-thiol is a promising compound with many potential applications, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of Pyridoxine-4-thiol involves the reaction of pyridoxine with thionyl chloride and sodium sulfide in the presence of methanol. The product is then purified through a series of recrystallization and column chromatography steps. The yield of Pyridoxine-4-thiol is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
Pyridoxine-4-thiol has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, Pyridoxine-4-thiol has been studied for its ability to enhance plant growth and improve crop yield. In industry, it has been used as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
13983-23-8 |
|---|---|
Produktname |
Pyridoxine-4-thiol |
Molekularformel |
C8H11NO2S |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NO2S/c1-5-8(11)7(4-12)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3 |
InChI-Schlüssel |
CCHVGALCLWNIJX-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CS)CO |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CS)CO |
Andere CAS-Nummern |
13983-23-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)



![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)



